1-(4-bromophenyl)-4-chlorobutan-1-ol chemical properties
1-(4-bromophenyl)-4-chlorobutan-1-ol chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(4-bromophenyl)-4-chlorobutan-1-ol
This guide provides a comprehensive technical overview of 1-(4-bromophenyl)-4-chlorobutan-1-ol, a bifunctional organic compound with significant potential as a key intermediate in pharmaceutical and fine chemical synthesis. By leveraging established principles of organic chemistry and data from structurally related molecules, this document outlines the compound's synthesis, characterization, reactivity, and potential applications for researchers, scientists, and professionals in drug development.
Introduction and Strategic Importance
1-(4-bromophenyl)-4-chlorobutan-1-ol is a secondary alcohol containing both a bromine and a chlorine atom at different positions of its structure. This unique combination of functional groups makes it a versatile building block. The hydroxyl group can be further functionalized or can direct reactions, while the two halogen atoms offer distinct sites for nucleophilic substitution or cross-coupling reactions. Its structural similarity to intermediates used in the synthesis of established pharmaceuticals, such as antihistamines, suggests its potential value in the discovery of new therapeutic agents.[1] The presence of chlorine in drug candidates is known to often enhance their biological activity.[2]
This guide will provide an in-depth analysis of the synthesis of 1-(4-bromophenyl)-4-chlorobutan-1-ol from its ketone precursor, its spectroscopic signature, its key reactivity pathways, and its prospective role in medicinal chemistry.
Physicochemical and Structural Properties
The molecular structure of 1-(4-bromophenyl)-4-chlorobutan-1-ol consists of a 4-bromophenyl group attached to a four-carbon chain that contains a hydroxyl group at the first position and a chlorine atom at the fourth position.
| Property | Value | Source |
| IUPAC Name | 1-(4-bromophenyl)-4-chlorobutan-1-ol | - |
| Molecular Formula | C₁₀H₁₂BrClO | - |
| Molecular Weight | 263.56 g/mol | Calculated |
| Appearance | Predicted to be a colorless to pale yellow solid or oil | Inferred from similar compounds |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane; sparingly soluble in water. | Inferred from structure |
| CAS Number | Not readily available | - |
Synthesis Methodology: Reduction of a Ketone Precursor
The most direct and efficient synthetic route to 1-(4-bromophenyl)-4-chlorobutan-1-ol is the chemical reduction of its corresponding ketone, 1-(4-bromophenyl)-4-chlorobutan-1-one (CAS No. 4559-96-0).[3][4][5] Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high selectivity for ketones in the presence of other functional groups like alkyl halides.
Experimental Protocol: Synthesis of 1-(4-bromophenyl)-4-chlorobutan-1-ol
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Dissolution: Dissolve 1-(4-bromophenyl)-4-chlorobutan-1-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Reduction: Slowly add sodium borohydride (NaBH₄) (1.1 eq) to the cooled solution in small portions.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
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Quenching: Slowly add distilled water to quench the excess NaBH₄.
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Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
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Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).
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Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
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Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 1-(4-bromophenyl)-4-chlorobutan-1-ol.
Synthesis Workflow Diagram
Caption: Mechanism for the base-catalyzed cyclization of 1-(4-bromophenyl)-4-chlorobutan-1-ol.
Applications in Drug Development
While direct applications of 1-(4-bromophenyl)-4-chlorobutan-1-ol are not yet widely documented, its structure suggests several potential uses in medicinal chemistry:
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Scaffold for Novel Therapeutics: The cyclized product, 2-(4-bromophenyl)tetrahydrofuran, can serve as a core structure for the synthesis of novel compounds. The bromine atom can be further functionalized via cross-coupling reactions (e.g., Suzuki, Heck) to build molecular complexity.
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Intermediate for Analog Synthesis: This molecule is an ideal starting material for creating analogs of existing drugs. For instance, chiral alcohols are crucial intermediates in the synthesis of many pharmaceuticals, including antihistamines and cardiovascular drugs. [1]The synthesis of enantiomerically pure forms of 1-(4-bromophenyl)-4-chlorobutan-1-ol could be a valuable asset in developing stereospecific drugs.
Safety and Handling
As a halogenated organic compound, 1-(4-bromophenyl)-4-chlorobutan-1-ol should be handled with appropriate care in a laboratory setting. While specific toxicity data is not available, the safety precautions for its ketone precursor and related haloalcohols should be followed. [6][7][8][9]
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Hazard Identification: Harmful if swallowed or inhaled. [6]Causes skin and serious eye irritation. [6][9]* Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood. [6]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. [3][5]* First-Aid Measures:
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Skin Contact: Immediately wash with plenty of soap and water. [6] * Eye Contact: Rinse cautiously with water for several minutes. [6] * Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention. [6] * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. [7]
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